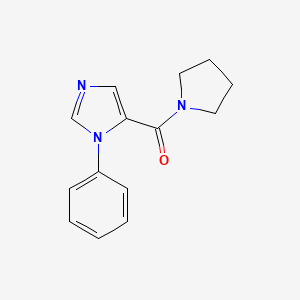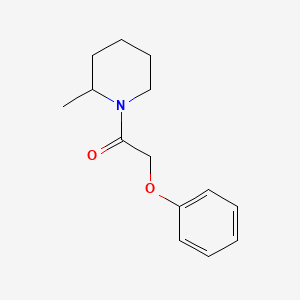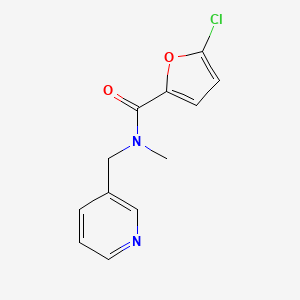
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one, also known as DIPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been shown to increase the activity of certain antioxidant enzymes, which help to protect cells from oxidative damage. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. One area of interest is the development of new antibiotics and antiviral drugs based on the anti-bacterial and anti-viral properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. Another potential application of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2. Finally, further research is needed to explore the potential anti-cancer properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one and its potential as a cancer treatment.
Méthodes De Synthèse
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through the reaction of the intermediate compound with imidazole and formaldehyde.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been extensively studied for its potential applications in various fields such as medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(6-8-17-10-7-16-12-17)18-9-5-13-3-1-2-4-14(13)11-18/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICQFQGVMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














